An In-Depth Technical Guide to the Chemical Properties and Structure of 4-(3,4-Difluorophenyl)-1H-pyrazole Hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Structure of 4-(3,4-Difluorophenyl)-1H-pyrazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. The incorporation of fluorine atoms into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive technical overview of 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride, a fluorinated pyrazole derivative of significant interest in drug discovery.
Due to the limited availability of specific experimental data for 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride in the public domain, this guide will leverage data from closely related analogs and established principles of organic chemistry to provide a robust predictive analysis of its chemical properties, structure, and potential applications.
Molecular Structure and Chemical Identity
The core structure of the molecule is a five-membered pyrazole ring substituted at the 4-position with a 3,4-difluorophenyl group. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyrazole ring.
Caption: 2D Structure of 4-(3,4-difluorophenyl)-1H-pyrazole Hydrochloride
Physicochemical Properties
| Property | Estimated Value | Comments |
| Molecular Formula | C₉H₇F₂N₂ · HCl | |
| Molecular Weight | 216.62 g/mol | |
| Appearance | White to off-white solid | Typical for small organic hydrochloride salts. |
| Melting Point | 170 - 190 °C | Estimated based on similar 4-aryl-1H-pyrazoles and their salts. The presence of the hydrochloride salt will significantly increase the melting point compared to the free base. |
| Boiling Point | Not available | Likely to decompose at higher temperatures. |
| Solubility | Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents. | The hydrochloride salt form increases aqueous solubility compared to the free base. |
| pKa | ~2-3 | Estimated for the pyrazolium ion. The electron-withdrawing difluorophenyl group will decrease the basicity of the pyrazole ring. |
| LogP | 2.0 - 2.5 | Estimated for the free base. The difluoro substitution increases lipophilicity. |
Synthesis and Characterization
Synthesis
A plausible synthetic route to 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride involves a multi-step process, which is a common strategy for the synthesis of 4-aryl-1H-pyrazoles. A general workflow is outlined below.
Caption: Plausible Synthesis Workflow for 4-(3,4-difluorophenyl)-1H-pyrazole Hydrochloride
Experimental Protocol (Hypothetical):
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Synthesis of 1-(3,4-Difluorophenyl)ethan-1-one: To a solution of 1,2-difluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride. Acetyl chloride is then added dropwise at a controlled temperature. The reaction is monitored by TLC and upon completion, quenched with ice-water. The organic layer is separated, dried, and concentrated to yield the ketone.
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Synthesis of Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate: The ketone from the previous step is subjected to a Claisen condensation with diethyl oxalate in the presence of a base like sodium ethoxide in ethanol.
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Synthesis of Ethyl 4-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylate: The resulting dicarbonyl compound is then cyclized with hydrazine hydrate in an alcoholic solvent.
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Synthesis of 4-(3,4-Difluorophenyl)-1H-pyrazole (Free Base): The pyrazole ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH), followed by acidification. The carboxylic acid is then decarboxylated by heating to afford the free base.
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Formation of the Hydrochloride Salt: The purified free base is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in the same or a compatible solvent is added. The resulting precipitate of 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.
Characterization
The structure and purity of the synthesized compound would be confirmed by a combination of spectroscopic methods.
Caption: Experimental Workflow for the Characterization of the Synthesized Compound.
Expected Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole and the difluorophenyl rings. The protons on the pyrazole ring (at positions 3, 5, and the N-H) will appear as singlets or broad singlets. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F couplings.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms attached to fluorine will appear as doublets due to C-F coupling.
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FT-IR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the pyrazole ring, and the C-F stretching vibrations of the difluorophenyl group (typically in the 1100-1300 cm⁻¹ region).
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Mass Spectrometry: The mass spectrum (likely using a soft ionization technique like ESI) of the free base would show a prominent molecular ion peak [M+H]⁺ corresponding to the molecular weight of the free base.
Potential Applications in Drug Development
Fluorinated pyrazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[3] While specific pharmacological data for 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride is not available, related compounds have shown promise in several therapeutic areas.
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Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4]
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Anticancer Activity: The pyrazole scaffold is present in several anticancer agents.[5] Derivatives have been shown to inhibit various kinases and other signaling pathways involved in cancer progression.
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Antimicrobial and Antifungal Activity: Fluorinated pyrazoles have demonstrated potent activity against a range of bacteria and fungi.[6]
The 3,4-difluorophenyl moiety can enhance the binding affinity of the molecule to its biological target and improve its metabolic stability, potentially leading to a more favorable pharmacokinetic profile.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 4-(3,4-difluorophenyl)-1H-pyrazole hydrochloride. The following guidelines are based on the safety information for similar pyrazole derivatives.[5][7][8][9][10]
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General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[5][9]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses with side shields.[8][10]
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First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
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-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[9]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
References
Click to expand
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[New pyrazole derivative 5-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. kishida.co.jp [kishida.co.jp]
- 6. Synthesis and antimicrobial activity of novel fluorine containing 4-(substituted-2-hydroxybenzoyl)-1H-pyrazoles and pyrazolyl benzo[d]oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. enamine.enamine.net [enamine.enamine.net]
